2-(4-Methylthiazol-5-yl)ethyl formate

Description

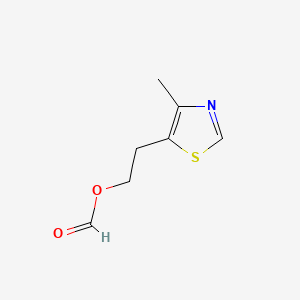

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-7(11-4-8-6)2-3-10-5-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFGMLYTMEKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920210 | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Nutty, brown, roasted aroma | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.215-1.221 | |

| Record name | 2-(5-Methyl-4-thiazolyl)ethyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1729/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

90731-56-9 | |

| Record name | 5-Thiazoleethanol, 4-methyl-, 5-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl) ethyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090731569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NY5Q2QR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Methylthiazol 5 Yl Ethyl Formate and Its Precursors

Strategies for the Construction of the 4-Methylthiazole (B1212942) Core

The foundational element of the target molecule is the 4-methylthiazole nucleus. The key precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol (also known as 4-methyl-5-thiazoleethanol), serves as the immediate substrate for the final esterification step. chemicalbook.comnist.gov The synthesis of this thiazole (B1198619) derivative can be approached through several established and modern organic chemistry strategies. A common industrial production process involves reacting specific raw materials in a reaction kettle, followed by separation and purification steps including centrifugation, extraction, and distillation. google.com

Hantzsch Thiazole Synthesis and its Variants Applicable to 4-Methylthiazole Derivatives

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for assembling the thiazole ring. tandfonline.comsynarchive.com The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comnih.gov

To construct the specific 4-methyl-5-substituted thiazole core required for the precursor, a key starting material is an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. This is reacted with a simple thioamide, like thioformamide (B92385). The reaction of ethyl 2-chloro-3-oxobutanoate with pyridine-4-carbothioamide, for example, yields the corresponding ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, illustrating the general applicability of the method. farmaciajournal.comresearchgate.net The mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloester, followed by intramolecular cyclization via nucleophilic attack of the nitrogen atom on the ketone carbonyl, and subsequent dehydration to afford the aromatic thiazole ring. nih.gov

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and reaction conditions. mdpi.comnih.gov These variants often lead to higher yields, shorter reaction times, and milder conditions compared to conventional heating. mdpi.com

Table 1: Variants of the Hantzsch Thiazole Synthesis

| Variant | Key Feature | Reactants Example | Conditions | Advantage | Citation(s) |

|---|---|---|---|---|---|

| Conventional Heating | Standard reflux | α-bromoketone, Thiourea | Reflux in Ethanol | Well-established, simple setup | tandfonline.com |

| Microwave-Assisted | Use of microwave irradiation | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Methanol, 90°C, 30 min | Drastically reduced reaction times (hours to minutes), improved yields | nih.gov |

| Green Catalysis | Use of a reusable solid acid catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation or heating | Environmentally benign, catalyst is recoverable and reusable, high yields | mdpi.com |

Cyclization Reactions Involving Alpha-Haloketones/Esters and Thioamides/Thioureas

This class of reactions is synonymous with the Hantzsch synthesis and represents the most direct pathway to many thiazole derivatives. nih.gov Kinetic studies have confirmed that the reaction follows a second-order rate law, with the rate being dependent on the concentrations of both the α-halo carbonyl compound and the thioamide. orientjchem.orgresearchgate.net

For the specific purpose of synthesizing the precursor to 2-(4-methylthiazol-5-yl)ethyl formate (B1220265), the reaction between ethyl 2-chloroacetoacetate and thioformamide is a direct and effective route. This condensation is typically carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol. farmaciajournal.com The process involves a sequence of nucleophilic substitution, cyclization, and elimination of water to form the stable, aromatic thiazole ring structure. nih.gov The versatility of this reaction allows for the synthesis of a wide array of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate α-halocarbonyl and thioamide starting materials. nih.gov

Base-Induced Cyclization Techniques for 4,5-Disubstituted Thiazoles

Alternative pathways to 4,5-disubstituted thiazoles utilize base-induced cyclization strategies, which can offer different regioselectivity and functional group tolerance compared to the Hantzsch synthesis. thieme-connect.com An efficient method involves the reaction of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate, with methyl carbodithioates in the presence of a base. thieme-connect.com This approach is particularly useful for synthesizing thiazoles that are unsubstituted at the 2-position. thieme-connect.com The reactions are often rapid, simple to perform, and may not require extensive purification. thieme-connect.com

Another powerful strategy is the regioselective synthesis of disubstituted thiazoles from 2-oxo-2-(amino)ethanedithioates, which can be cyclized with either TosMIC or α-haloketones under basic conditions to yield 2,5- or 2,4-disubstituted products, respectively. nih.govthieme-connect.com More recently, a metal-free protocol has been developed for the synthesis of 2,5-disubstituted thiazoles starting from readily available N-substituted α-amino acids. acs.orgchemrxiv.org This method employs thionyl chloride for carboxylic acid activation, followed by an intramolecular cyclization promoted by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgchemrxiv.org

Multi-Component Reactions for Thiazole Scaffold Assembly

Multi-component reactions (MCRs) represent a highly efficient and modern approach to chemical synthesis, where three or more reactants are combined in a single pot to form a complex product. iau.ir This strategy is prized for its high atom economy, operational simplicity, and reduction of waste compared to multi-step syntheses. iau.ir Various MCRs have been successfully applied to the assembly of the thiazole scaffold. nih.gov

These methods provide powerful tools for creating diverse libraries of thiazole compounds, although specific adaptations are necessary to synthesize the precise 4-methyl-5-substituted pattern of the target precursor. nih.goviau.ir

Table 2: Examples of Multi-Component Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Citation(s) |

|---|---|---|---|---|

| Isothiocyanates, Tetramethyl thiourea, Ethyl bromopyruvate | Water (solvent) | 1,3-Thiazole derivatives | Uses water as a safe and environmentally friendly solvent. | iau.ir |

| Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole, solvent-free | Diversely substituted thiazoles | Rapid, solvent-free conditions at room temperature. | iau.ir |

| Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas (PPT), Ethanol, 45°C | Thiazole derivatives | Novel chemoenzymatic method with high yields under mild conditions. | nih.gov |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Pyrazole-linked thiazoles | Green, efficient, room temperature reaction in a hydrogen-bond-donating medium. | acs.org |

Esterification and Derivatization Approaches for Thiazole-Containing Alcohols to Formates

The final step in the synthesis of 2-(4-methylthiazol-5-yl)ethyl formate is the conversion of the precursor alcohol, 2-(4-methylthiazol-5-yl)ethanol. sigmaaldrich.com This transformation is a specific type of esterification known as formylation, where a formate ester is formed from an alcohol.

Conventional and Advanced Esterification Methods

A variety of methods exist for the formylation of alcohols, ranging from traditional acid-catalyzed reactions to more advanced, milder techniques. The choice of method can be critical, especially when dealing with substrates that contain sensitive functional groups like the thiazole ring.

Conventional Methods: The classic Fischer-Speier esterification involves reacting the alcohol with formic acid, using a strong acid like sulfuric acid (H₂SO₄) as a catalyst. jk-sci.com This is a reversible equilibrium-driven process, and yields can be maximized by using an excess of one reactant or by removing the water formed during the reaction, for example, through azeotropic distillation. jk-sci.com However, the harsh acidic conditions may not be suitable for all substrates, particularly those containing acid-sensitive groups. numberanalytics.com

Advanced Methods: To circumvent the issues associated with strong acid catalysis, numerous modern esterification protocols have been developed. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance.

Table 3: Comparison of Advanced Esterification Methods for Formylation

| Method | Reagents/Catalyst | Conditions | Advantages | Citation(s) |

|---|---|---|---|---|

| Iodine-Catalyzed Formylation | Formic acid, Iodine (catalyst) | Solvent-free, room temperature | Green, efficient, neutral conditions, avoids corrosive acids. | cjcatal.comcjcatal.comresearchgate.net |

| Autocatalytic Formylation | CO₂, NaBH(OCHO)₃ | In situ generation of formic acid catalyst | Uses CO₂ as a renewable C1 source, autocatalytic, good functional group tolerance. | conicet.gov.aracs.org |

| Coupling Agent-Mediated | Formic acid, EDCI or TBTU, organic base | Room temperature | Mild conditions, high yields, commonly used in peptide and sensitive substrate synthesis. | organic-chemistry.org |

| Ionic Liquid Catalysis | Basic ionic liquid [EMIM]OAc, O₂ | Mild conditions | Can promote oxidative esterification; avoids traditional catalysts and solvents. | nih.gov |

| Sulfuryl Fluoride-Mediated | Formic acid, SO₂F₂ | Room temperature | Dehydrative coupling with broad substrate scope and mild conditions. | organic-chemistry.org |

One-Pot Synthetic Procedures for Related Thiazole-5-Carboxylates

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of complex heterocyclic structures, including thiazole-5-carboxylates. These procedures combine multiple reaction steps in a single vessel without isolating intermediates, thereby reducing solvent waste, purification steps, and reaction time.

A prominent approach is the Hantzsch thiazole synthesis, which traditionally involves the condensation of α-halocarbonyl compounds with thioamides. mdpi.com Modern variations often employ a one-pot, multicomponent setup. For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds can yield corresponding thiazole derivatives under neat conditions with high yields and short reaction times. acgpubs.org This modified Hantzsch synthesis allows for the simultaneous formation of multiple heterocyclic rings. acgpubs.org

Another innovative one-pot method is the chemoenzymatic synthesis of thiazole derivatives. In one such procedure, secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate react in the presence of trypsin from porcine pancreas. nih.gov This method proceeds under mild conditions (45 °C in ethanol) and demonstrates broad substrate tolerance, affording functionalized thiazoles, including 4-phenylthiazole-5-carboxylates, in high yields. nih.gov The proposed mechanism involves the enzyme-catalyzed reaction of an N-benzoylthiourea derivative with an acetylenedicarboxylate. nih.gov

Furthermore, multicomponent reactions have been developed to produce highly complex molecules where the thiazole-5-carboxylate is part of a larger, fused system. One such reaction involves the condensation of an acetyl thiazole derivative with an aldehyde (e.g., thiophene-2-carbaldehyde) and malononitrile (B47326) in ethanolic piperidine (B6355638) to yield a pyran derivative, which can be further transformed. mdpi.com Similarly, a four-component one-pot synthesis has been used to create complex thiazole-pyrazole hybrids by reacting 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a pyrazole-4-carbaldehyde derivative.

Table 1: Examples of One-Pot Syntheses for Thiazole Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat, heating | Thiazole and Thiazolyl-pyrazole derivatives | Excellent | acgpubs.org |

| Secondary amines, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Trypsin, Ethanol, 45 °C | Substituted Thiazole-5-carboxylates | Up to 94% | nih.gov |

| Acetyl thiazole, thiophene-2-carbaldehyde, malononitrile | Piperidine, Ethanol, reflux | Pyran-fused Thiazole derivative | - | mdpi.com |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehyde | Orthophosphoric acid, Acetonitrile | Thiazolyl-pyrazole derivatives | Good |

Advanced Synthetic Techniques for Analogues of this compound

The generation of analogues of this compound often requires advanced synthetic techniques to functionalize the thiazole core. These methods enable the introduction of diverse substituents, leading to novel compounds with potentially unique properties.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct arylation of thiazole derivatives, offering a more sustainable and cost-effective alternative to traditional cross-coupling reactions like Suzuki or Stille couplings. organic-chemistry.org A particularly attractive method involves the use of a ligand-free Pd(OAc)₂ catalyst system at very low loadings (0.1–0.001 mol %). organic-chemistry.orgresearchgate.netnih.gov This procedure selectively arylates the C5-position of the thiazole ring with a wide range of aryl bromides, tolerating functional groups such as acetyl, nitro, and fluoro. organic-chemistry.org The reaction typically proceeds at elevated temperatures (120 °C) and produces only AcOH/KBr as byproducts, enhancing its environmental appeal. organic-chemistry.org

The regioselectivity of direct arylation can be controlled by the choice of catalyst system. While ligand-free Pd(OAc)₂ often favors C5-arylation, a combination of a Pd catalyst, a specific ligand like bathophenanthroline (B157979) (Bphen), and K₃PO₄ as the base can also direct the reaction to the C5 position. nih.gov Conversely, employing a Pd/PPh₃ catalyst with NaOᵗBu as the base can achieve selective arylation at the C2 position. nih.gov This catalyst-controlled regiodivergence allows for the streamlined synthesis of 2,4,5-triarylated thiazoles through sequential arylation. nih.gov

In addition to direct arylation, palladium catalysts are instrumental in oxidative C-H/C-H cross-coupling reactions. A concise method has been developed for the cross-coupling of benzothiazoles with other heterocycles, such as thiophenes and thiazoles, using a palladium catalyst. rsc.orgresearchgate.net This reaction is notable for its high functional group tolerance and insensitivity to air and moisture. rsc.org

Table 2: Palladium-Catalyzed Arylation of Thiazoles

| Catalyst System | Reaction Type | Selectivity | Key Features | Reference |

| Ligand-free Pd(OAc)₂, K₂CO₃, DMA | Direct C-H Arylation | C5-Arylation | Low catalyst loading (0.1-0.001 mol%), environmentally friendly. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.gov |

| Pd/PPh₃, NaOᵗBu | Direct C-H Arylation | C2-Arylation | Allows for regioselective functionalization at the C2 position. | nih.gov |

| Pd catalyst, Bphen, K₃PO₄ | Direct C-H Arylation | C5-Arylation | Alternative system for controlling C5 regioselectivity. | nih.gov |

| Pd(OAc)₂, AgNO₃ | Oxidative C-H/C-H Cross-Coupling | C2-Heteroarylation | Couples benzothiazoles with other heterocycles (e.g., thiophenes). rsc.orgresearchgate.net | rsc.orgresearchgate.net |

Copper catalysis provides a versatile and economical platform for the synthesis and functionalization of thiazole rings, often through oxidative pathways. One notable strategy is a Cu(I)-catalyzed three-component cyclization involving thioamides, ynals, and alcohols. nih.govacs.org This one-pot reaction efficiently constructs functionalized thiazoles by forming new C-S, C-N, and C-O bonds with high regioselectivity and good functional group tolerance. nih.gov

Copper catalysts are also employed in oxidative annulation reactions. A practical method utilizes a copper catalyst for the aerobic oxidative synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur. organic-chemistry.orgthieme-connect.de This process involves the cleavage of multiple C(sp³)-H bonds and uses molecular oxygen as a green oxidant. organic-chemistry.org

Another advanced copper-catalyzed approach is the coupling of oxime acetates with isothiocyanates. organic-chemistry.org This reaction proceeds under mild conditions and involves copper-catalyzed N-O bond cleavage and vinyl sp² C-H bond activation to form various 2-aminothiazoles. organic-chemistry.org Furthermore, copper iodide (CuI) in combination with a base like lithium tert-butoxide can catalyze the direct arylation of heterocycle C-H bonds with aryl iodides, providing a complementary method to palladium-catalyzed reactions. organic-chemistry.org

The synthesis of molecules containing multiple thiazole units (e.g., bis-thiazoles, tri-thiazoles) is of significant interest due to their presence in various biologically active compounds. nih.govencyclopedia.pub A common strategy involves the reaction of precursors containing multiple reactive sites.

For example, bis-thiazole derivatives can be synthesized from 1,4-cyclohexane-bis-thiosemicarbazone. nih.govnih.gov Reacting this bis-thiosemicarbazone with two equivalents of an appropriate hydrazonoyl chloride or α-halocarbonyl compound leads to the formation of bis-thiazole or bis-thiazolidine structures, respectively. nih.govnih.gov These reactions are typically carried out in ethanol, often with a base like triethylamine, under reflux conditions. nih.gov

A modular approach allows for the creation of di-, tri-, and even tetrathiazole moieties. nih.gov A key starting material in one such synthesis is 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This α-bromoketone derivative can be reacted with various nucleophiles containing a thiazole ring, such as 2-aminothiazole (B372263) or thiosemicarbazone derivatives, to build up complex multi-thiazole systems. nih.gov The Hantzsch thiazole synthesis remains a foundational method for constructing the thiazole rings within these larger structures. encyclopedia.pub

Table 3: Synthetic Routes to Multi-Thiazole Derivatives

| Precursor 1 | Precursor 2 | Product Type | Key Features | Reference |

| 1,4-Cyclohexane-bis-thiosemicarbazone | Hydrazonoyl chlorides | Bis-thiazole | Symmetrical bis-thiazole synthesis from a central core. | nih.gov |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole | Dithiazole | Stepwise construction of multi-thiazole systems. | nih.gov |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Tri- and Tetrathiazoles | Formation of extended thiazole chains. | nih.gov |

Purification and Characterization Methodologies for Thiazole Formate Esters

The purification and structural elucidation of thiazole formate esters and related derivatives are critical steps to ensure product identity and purity. A combination of chromatographic and spectroscopic techniques is routinely employed.

Purification: Following synthesis, crude products are typically purified using standard laboratory techniques. For solid compounds, recrystallization from an appropriate solvent or solvent mixture is common. nih.gov Column chromatography on silica gel is a versatile method for separating the desired ester from starting materials, byproducts, and catalysts. For volatile esters, distillation techniques such as simple, fractional, or steam distillation may be applicable. researchgate.net Liquid-liquid extraction is often used during the workup phase to remove water-soluble impurities. researchgate.net

Characterization: The definitive identification of thiazole formate esters relies on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. nih.govslideshare.net

In ¹H NMR, characteristic signals include the proton on the thiazole ring (e.g., a singlet for the C2-H), the methyl group protons (e.g., a singlet around δ 2.3-2.5 ppm for a C4-methyl group), and the protons of the ethyl formate group (e.g., a quartet for the -OCH₂- and a triplet for the -CH₃ of the ethyl group, and a singlet for the formate -CHO proton). mdpi.commdpi.com

In ¹³C NMR, distinct signals are observed for the carbons of the thiazole ring (e.g., S-C=N carbon around δ 160-164 ppm), the ester carbonyl carbon (C=O) around δ 170-175 ppm, and the carbons of the alkyl and methyl substituents. mdpi.comimpactfactor.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. mdpi.comresearchgate.net A strong absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. nih.govimpactfactor.org Other relevant bands include those for C=N and C=C stretching within the thiazole ring. mdpi.com

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (C, H, N, S), which is compared against the calculated theoretical values to confirm the empirical formula of the compound. acgpubs.orgmdpi.com

Table 4: Typical Spectroscopic Data for Thiazole Ester Derivatives

| Technique | Feature | Typical Range / Observation | Reference |

| ¹H NMR | Thiazole ring proton | δ 7.5 - 8.5 ppm (singlet) | acgpubs.orgmdpi.com |

| Methylene protons (-CH₂- of ester) | δ 4.3 - 4.5 ppm (quartet) | mdpi.com | |

| Methyl protons (-CH₃ of ester) | δ 1.3 - 1.5 ppm (triplet) | mdpi.com | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 168 - 175 ppm | mdpi.comimpactfactor.org |

| Thiazole Ring Carbons (S-C=N) | δ 160 - 165 ppm | mdpi.com | |

| IR | Ester Carbonyl (C=O) Stretch | 1698 - 1735 cm⁻¹ | nih.govimpactfactor.org |

| MS | Molecular Ion | [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight | nih.govmdpi.com |

Mechanistic and Reactivity Investigations of 2 4 Methylthiazol 5 Yl Ethyl Formate Derivatives

Reaction Kinetics and Mechanisms of Nucleophilic Substitutions on Thiazole (B1198619) Rings

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, exhibits a unique reactivity profile towards nucleophiles. The electron-withdrawing nature of the nitrogen atom and the d-orbitals of the sulfur atom influence the electron density distribution around the ring, making certain positions susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring is a key reaction class. The feasibility and rate of these reactions are highly dependent on the position of substitution and the nature of any activating groups and the nucleophile. Generally, the C2 position of the thiazole ring is the most susceptible to nucleophilic attack due to its electron-deficient character. masterorganicchemistry.com However, substitutions at the C4 and C5 positions are also possible, particularly if a good leaving group is present. rsc.org

Kinetic studies on various halogenated thiazoles have provided valuable insights into the mechanism of these reactions. For instance, investigations into the reactions of 2-chlorothiazoles with the benzenethiolate (B8638828) ion have shown that the reaction follows a second-order rate law, consistent with a bimolecular SNAr mechanism. rsc.org This mechanism typically involves the initial addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of these nucleophilic substitution reactions is significantly influenced by the electronic properties of other substituents on the thiazole ring. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. The sensitivity of the thiazole system to these substituent effects is often quantified using Hammett plots, which correlate reaction rates with substituent constants. A high positive ρ value in a Hammett correlation indicates a significant build-up of negative charge in the transition state, which is characteristic of an SNAr mechanism. rsc.org

Mechanistic Pathways of Ester Hydrolysis and Transesterification for Thiazole Formates

The formate (B1220265) ester moiety in 2-(4-Methylthiazol-5-yl)ethyl formate is susceptible to both hydrolysis and transesterification reactions, common pathways for the transformation of esters. These reactions can be catalyzed by either acids or bases, and their mechanisms are well-established.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of the formate group. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of the alcohol (2-(4-methylthiazol-5-yl)ethanol in this case) and the formation of formic acid. youtube.com This entire process is reversible. youtube.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the reaction proceeds via a different mechanism. The hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the formate group, forming a tetrahedral intermediate. wikipedia.org This intermediate then collapses, eliminating the alkoxide ion (2-(4-methylthiazol-5-yl)ethoxide) as the leaving group. The final step is an irreversible acid-base reaction between the formic acid produced and the alkoxide or hydroxide, forming a formate salt and the alcohol. This final step drives the reaction to completion.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by both acids and bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Base-Catalyzed Transesterification: An alkoxide ion, typically from the reacting alcohol, acts as the nucleophile, attacking the carbonyl carbon of the formate ester. wikipedia.org The resulting tetrahedral intermediate can then eliminate the original alkoxy group to form the new ester. wikipedia.org This process is also an equilibrium. wikipedia.org

For this compound, both hydrolysis and transesterification would proceed via these well-understood pathways, targeting the formate ester functional group. The thiazole moiety itself is generally stable under the conditions typically employed for these reactions.

Influence of Substituents on Thiazole Ring Reactivity and Stability

The reactivity and stability of the thiazole ring are profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The electronic nature of a substituent can either increase or decrease the electron density of the thiazole ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., the 4-methyl group in the title compound), amino groups, and alkoxy groups increase the electron density of the ring through inductive and/or resonance effects. This generally activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. cu.edu.eg

Electron-Withdrawing Groups (EWGs): Substituents like nitro groups, cyano groups, and carbonyl groups decrease the electron density of the ring. This deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. cu.edu.eg

In the case of this compound, the 4-methyl group is a weak electron-donating group. The 5-ethyl formate substituent is more complex. The ester group itself is electron-withdrawing due to the carbonyl group. This would decrease the electron density at the C5 position and, to a lesser extent, the rest of the ring.

The following table summarizes the expected qualitative effects of these substituents on the reactivity of the thiazole ring:

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| 4-Methyl | C4 | Electron-Donating (weak) | Activating | Deactivating (weak) |

| 5-Ethyl Formate | C5 | Electron-Withdrawing | Deactivating | Activating |

Steric Effects:

The size of the substituents can also play a crucial role in the reactivity of the thiazole ring by sterically hindering the approach of a reagent to a particular reaction site. For this compound, the 4-methyl and 5-ethyl formate groups are not exceptionally bulky. However, they could exert some steric hindrance to reactions occurring at or adjacent to their positions of attachment. For example, an electrophilic attack at the C2 position might be slightly hindered by the adjacent 4-methyl group.

Quantum chemical calculations have been used to study the effect of substitution on the electronic structure of thiazole derivatives. uni-duesseldorf.de These studies can provide quantitative data on properties like net atomic charges, dipole moments, and frontier molecular orbital energies, which are all related to the reactivity of the molecule. uni-duesseldorf.de Such computational studies could provide more precise predictions about the reactivity and stability of this compound.

Investigating the Role of the Formate Group in Overall Reactivity

Electronic Influence on the Thiazole Ring:

As mentioned previously, the ester functionality is electron-withdrawing. This effect is transmitted to the thiazole ring through the ethyl linker. This withdrawal of electron density deactivates the thiazole ring towards electrophilic attack, making reactions like nitration or halogenation more difficult compared to an unsubstituted thiazole. Conversely, this electronic deactivation can activate the ring towards nucleophilic attack, should a suitable leaving group be present at another position on the ring.

Reactivity as a Leaving Group:

In certain reactions, the formate group itself can act as a leaving group. For example, in some biochemical demethylation reactions, formate is invoked as a leaving group. nih.gov While not a common pathway in typical organic synthesis, under specific enzymatic or reaction conditions, the entire 2-(4-methylthiazol-5-yl)ethoxy group could potentially be displaced, with the formate contributing to the stability of the leaving group.

Participation in Condensation Reactions:

Formate esters can participate in reactions such as the Claisen condensation, where the α-proton (the proton on the carbon attached to the carbonyl group) is acidic enough to be removed by a strong base. However, in the case of a formate ester, there is no α-proton. Instead, the formate can act as an acylating agent in mixed Claisen condensations.

Formation and Hydrolysis:

The formation of formate esters can occur through the reaction of an alcohol with formic acid or its derivatives. nih.gov The hydrolysis of formate esters, as discussed in section 3.2, is a fundamental reaction that regenerates the alcohol and formic acid. nih.gov The relative ease of hydrolysis of formate esters compared to other esters like acetates can be a factor in their synthetic utility, as they can serve as a readily cleavable protecting group for alcohols.

The following table provides a summary of the key roles of the formate group in the reactivity of the molecule:

| Role of Formate Group | Description |

| Electronic Modification | Acts as an electron-withdrawing group, deactivating the thiazole ring towards electrophiles and activating it towards nucleophiles. |

| Site of Hydrolysis/Transesterification | The primary site for acid or base-catalyzed cleavage to form the corresponding alcohol and formic acid or another ester. |

| Potential Leaving Group | Can be part of a larger leaving group in certain specialized reactions. |

| Synthetic Handle | The ester functionality allows for further chemical transformations. |

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylthiazol 5 Yl Ethyl Formate Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These calculations provide a theoretical framework for analyzing electronic structure, reactivity, and reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometries of various molecules, including thiazole (B1198619) derivatives. researchgate.net Theoretical calculations for thiazole analogues are often performed using specific basis sets, such as the B3LYP/6-311G(d,p) basis set, to compute the optimized geometrical structures of the compounds in the gas phase. researchgate.net Such studies allow for the calculation of optimized bond lengths and angles, providing a detailed picture of the molecule's three-dimensional shape. materialsciencejournal.org

The analysis of electronic structure through DFT helps in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. For instance, calculations can determine Mulliken atomic charges, which predict the partial charge on each atom. dntb.gov.ua In studies of related tetrahydropyrimidine (B8763341) derivatives, the high global electrophilicity index suggested a strong electrophilic character for the molecule. dntb.gov.ua These theoretical predictions of electronic and geometric properties can be compared with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational models. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter.

A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, suggesting a greater ease of charge transfer within the molecule. dntb.gov.ua In contrast, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net DFT calculations are commonly employed to determine the energies of the HOMO and LUMO. ekb.eg For example, in a study of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related heterocyclic compound, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a significant potential for charge transfer. dntb.gov.ua

The table below presents representative FMO data for illustrative thiazole analogues, calculated using DFT methods.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -6.15 | -1.90 | 4.25 | dntb.gov.ua |

| Thiazole Schiff Base Derivatives | Varies | Varies | Varies | ekb.eg |

| 2-Anilinothiazole Derivatives | Not specified | Not specified | No significant effect on gap | researchgate.net |

Computational methods are invaluable for elucidating reaction mechanisms by modeling the geometries of reactants, products, intermediates, and transition states. DFT calculations can map the potential energy surface of a reaction, helping to identify the most probable pathway. researchgate.net The optimization of molecular geometry provides detailed information about the spatial arrangement of atoms. materialsciencejournal.org

For reactions involving the synthesis of thiazole rings or their subsequent modification, computational chemists can model the structures of transient intermediates that may be difficult to isolate and characterize experimentally. By calculating the energies of these intermediates and the transition states that connect them, researchers can determine the activation energy of each step in the reaction. This information is critical for understanding reaction kinetics and optimizing reaction conditions. For example, in the study of dihydropyrenes, the analysis of spin densities at the carbons involved in the reaction confirmed the radical nature of a transition state. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

To explore the potential of 2-(4-Methylthiazol-5-yl)ethyl formate (B1220265) analogues as biologically active agents, molecular docking and molecular dynamics simulations are employed. These techniques predict how a ligand might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule to form a stable complex. ekb.eg This method is frequently used to screen libraries of compounds for potential drug candidates and to understand the structural basis of their activity. For analogues of 2-(4-Methylthiazol-5-yl)ethyl formate, docking studies can identify potential binding pockets in enzymes or receptors and predict the binding affinity.

Studies on various thiazole derivatives have used docking to explore their interactions with targets like cyclooxygenase (COX-1 and COX-2) enzymes and MurB, a bacterial enzyme. ekb.egnih.gov The results of these simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the protein. For example, in a study of D-dopachrome tautomerase inhibitors, docking revealed an aromatic-aromatic interaction between the ligand and a Phenylalanine residue (Phe116). nih.gov This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

The following table summarizes findings from docking studies on various thiazole analogues against different biological targets.

| Thiazole Analogue Class | Biological Target | Key Findings | Reference |

| 4-(Furan-2-yl) Thiazol-2-Amine Derivatives | Cyclooxygenase (COX-1 and COX-2) | Evaluation of binding potency with the enzyme's active site. | ekb.eg |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Bacterial and Fungal Molecular Targets (e.g., MurB) | Elucidation of probable molecular targets to explain antimicrobial activity. | nih.gov |

| 6-(4-metoxyphenyl)-4-phenyl-1,2-dihydropyrimidin-2-one | Thioredoxin Glutathione Reductase (TGR) | Investigation of the binding mechanism with the TGR complex. | researchgate.net |

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of both the ligand and its target. nih.gov Conformational analysis, often performed using MD, studies the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. ekb.eg

A key aspect of ligand-protein interaction is the concept of ligand-induced conformational change, where the binding of a ligand can alter the shape and dynamics of the protein target. nih.gov These changes can be essential for the protein's biological function, either activating or inhibiting it. nih.gov MD simulations can reveal these subtle to large-scale structural changes. For instance, simulations have shown that inhibitor binding can increase the conformational flexibility of a protein's C-terminal region, enabling long-range communication between different parts of the protein. nih.gov Understanding these dynamic changes is critical for designing molecules that can effectively modulate the function of their biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies.nih.govunipd.it

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are crucial in modern drug discovery and development for predicting the activity of new chemical entities, guiding lead optimization, and screening virtual libraries to identify promising candidates. nih.govtandfonline.com For analogues of this compound, which belong to the broader class of thiazole derivatives, QSAR studies aim to understand how structural modifications influence their biological effects. unipd.itnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules can be correlated with changes in their molecular features, which are quantified by molecular descriptors. unipd.it

Derivation and Application of Molecular Descriptors.unipd.it

Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. researchgate.net In QSAR/QSPR studies, a wide array of descriptors can be calculated, ranging from simple constitutional indices to complex 3D properties derived from molecular geometry. researchgate.netimist.ma The selection of relevant descriptors is a critical step, as they must encode the structural information that governs the target activity or property. unipd.it For thiazole derivatives, various types of descriptors have been applied to model activities such as antimicrobial, anticancer, and enzyme inhibition. nih.govresearchgate.netnih.gov

Research on different series of thiazole analogues has identified several key molecular descriptors that correlate with their biological activities. These descriptors can be broadly categorized as topological, electronic, geometric, and physicochemical. imist.ma

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the molecular connectivity index (2χv) and Kier's shape index (κα3), which were found to be important parameters for the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.net Another study on aryl thiazole derivatives identified T_C_C_4 descriptors as major contributors to activity against Gram-positive bacteria. researchgate.net

Autocorrelation Descriptors: These descriptors reflect the distribution of a certain physicochemical property over the molecular structure. In a study of morpholine-derived thiazoles as carbonic anhydrase inhibitors, descriptors like 'Geary autocorrelation – lag 2/weighted by charges' (GATS2c) were found to be positively correlated with biological activity. nih.gov

Physicochemical Descriptors: Properties like molar refractivity (MR) and the partition coefficient (LogP) are commonly used. imist.ma A QSAR study on thiazole derivatives as PIN1 inhibitors identified MR and LogP as significant descriptors in the developed model. imist.ma

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). imist.ma This descriptor was also part of the successful QSAR model for PIN1 inhibitors, indicating the importance of electronic effects. imist.ma

The table below summarizes some molecular descriptors that have been applied in QSAR studies of thiazole derivatives, which are analogues of this compound.

| Descriptor Class | Descriptor Name/Symbol | Significance in Thiazole Analogue Studies | Reference |

| Topological | Molecular Connectivity Index (2χv) | Key parameter for antimicrobial activity. researchgate.net | researchgate.net |

| Topological | Kier's Shape Index (κα3) | Identified as a key parameter for antimicrobial activity. researchgate.net | researchgate.net |

| Topological | T_C_C_4 | Major contributing descriptor for G+ inhibition activity. researchgate.net | researchgate.net |

| Autocorrelation | GATS2c | Positively correlated with carbonic anhydrase II inhibition. nih.gov | nih.gov |

| Physicochemical | Molar Refractivity (MR) | Significant descriptor for predicting PIN1 inhibitory activity. imist.ma | imist.ma |

| Physicochemical | Partition Coefficient (LogP) | Important for modeling PIN1 inhibition. imist.ma | imist.ma |

| Electronic | Energy of LUMO (ELUMO) | A key descriptor in the QSAR model for PIN1 inhibitors. imist.ma | imist.ma |

Statistical Analysis in QSAR (PCA, DFA, RA) for Predicting Activity.nih.gov

Statistical methods are the engine of QSAR, used to develop a mathematical equation that links the calculated molecular descriptors (independent variables) to the biological activity (dependent variable). nih.gov Various statistical techniques, including Principal Component Analysis (PCA), Discriminant Function Analysis (DFA), and Regression Analysis (RA), are employed to build and validate robust and predictive QSAR models. nih.govimist.ma

Principal Component Analysis (PCA) is an unsupervised pattern recognition method often used for initial data exploration. imist.ma It reduces the dimensionality of a complex dataset (composed of numerous molecular descriptors) by transforming the original correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). nih.govimist.ma This helps in identifying the most important descriptors that explain the maximum variance within the data and can be used to visualize the distribution of compounds in the chemical space, potentially revealing clusters of active and inactive molecules. imist.ma

Regression Analysis (RA) is a core statistical method used to model the relationship between a dependent variable (activity) and one or more independent variables (descriptors).

Multiple Linear Regression (MLR) is one of the most common forms of RA. nih.gov It generates a simple, easily interpretable linear equation. nih.gov For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to create an equation linking descriptors like AATSC4c, AATSC1p, and GATS5s to the inhibitory activity (pIC50). laccei.org Another study on thiazole derivatives as PIN1 inhibitors also successfully developed an MLR model using four key descriptors. imist.ma

The performance of a QSAR model is assessed using several statistical parameters. The coefficient of determination (R²) measures how well the model fits the training data, while the cross-validated coefficient of determination (Q² or R²cv) assesses the model's internal predictivity. imist.maresearchgate.net The model's external predictive power is evaluated using a test set of compounds not used in model generation, often measured by R²test. imist.ma

The table below presents examples of statistical models developed for thiazole analogues, highlighting their performance metrics.

| Thiazole Analogue Series | Activity Modelled | Statistical Method | Key Performance Metrics | Reference |

| 59 Thiazole Derivatives | 5-Lipoxygenase Inhibition | Multiple Linear Regression (MLR) | R² = 0.626, R²test = 0.621 | laccei.org |

| 25 Thiazole Derivatives | PIN1 Inhibition | Multiple Linear Regression (MLR) | R² = 0.76, R²cv = 0.63, R²test = 0.78 | imist.ma |

| 20 Aryl Thiazole Derivatives | G+ Inhibition | 2D-QSAR | R² = 0.9521, q² = 0.8619 | researchgate.net |

| 20 Aryl Thiazole Derivatives | G+ Inhibition | 3D-QSAR (kNN-MFA) | q² = 0.8283, Predictive r² = 0.4868 | researchgate.net |

While PCA and RA are widely cited, Discriminant Function Analysis (DFA) is another statistical technique used in QSAR, particularly for classification problems. DFA aims to find a linear combination of features (descriptors) that best separates two or more classes of objects or events (e.g., active vs. inactive compounds). The resulting model can then be used to classify new compounds.

Structure Activity Relationship Sar Studies and Pharmacological Explorations of 2 4 Methylthiazol 5 Yl Ethyl Formate Analogues

General Principles of Thiazole (B1198619) SAR in Medicinal Chemistry

The thiazole nucleus is a fundamental component in numerous pharmacologically active molecules, including approved drugs like the antiretroviral ritonavir (B1064) and the antifungal abafungin. researchgate.net Its significance stems from its ability to engage in various biological interactions, which can be finely tuned by chemical modifications at different positions of the ring. The aromatic nature of the thiazole ring allows for pi-electron delocalization, contributing to its stability and influencing its interactions with biological targets. nih.gov

The structure-activity relationship (SAR) of thiazole derivatives is a subject of intense investigation in drug discovery. The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiazole ring. For instance, electrophilic substitution preferentially occurs at the C5 position, especially when an electron-donating group is present at the C2 position. nih.gov Conversely, the C2 position is susceptible to nucleophilic attack. nih.gov These reactivity patterns guide the chemical synthesis of novel thiazole analogues with desired pharmacological profiles.

Modifications at the C2, C4, and C5 positions of the thiazole ring have led to the development of compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. technologynetworks.comresearchgate.net The introduction of various substituents can modulate the compound's lipophilicity, electronic properties, and steric interactions, all of which are critical for its pharmacokinetic and pharmacodynamic profile. For example, the presence of a 2-aminothiazole (B372263) moiety is a common feature in several cephalosporin (B10832234) antibiotics. acs.org The versatility of the thiazole scaffold allows medicinal chemists to design and synthesize new molecules with improved potency, selectivity, and reduced toxicity. exlibrisgroup.com

Antimicrobial Activities of 2-(4-Methylthiazol-5-yl)ethyl Formate (B1220265) Analogues

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with significant potential to combat a wide range of microbial pathogens.

Antibacterial Efficacy and Mechanistic Investigations

Analogues of 2-(4-Methylthiazol-5-yl)ethyl formate have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their penetration into bacterial cell membranes, leading to cytoplasmic leakage and cell death. researchgate.net

The substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a trichlorophenyl group has been shown to impart significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. researchgate.net In some series of thiazole derivatives, the presence of a 4-hydroxyphenyl group at the 2-position of the thiazole ring led to enhanced activity against methicillin-resistant S. aureus (MRSA) and E. coli. mdpi.com

Mechanistic studies have revealed that thiazole analogues can inhibit specific bacterial enzymes. For example, some benzothiazole (B30560) derivatives have been found to be potent inhibitors of E. coli DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication. researchgate.net Molecular docking studies have also suggested that certain thiazole derivatives may act by inhibiting the MurB enzyme in E. coli, which is involved in the biosynthesis of the bacterial cell wall. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Analogues

| Compound/Analogue | Target Organism(s) | Activity/Mechanism | Reference(s) |

| Trichlorophenyl thiazole derivative | Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus | Significant inhibitory effect | researchgate.net |

| 2-(4-Hydroxyphenyl)-1,3-thiazole derivative | Methicillin-resistant S. aureus (MRSA), E. coli | Enhanced antibacterial activity | mdpi.com |

| Benzothiazole ethyl urea (B33335) compounds | E. coli DNA gyrase and topoisomerase IV | Potent inhibition of enzyme activity | researchgate.net |

| Heteroaryl(aryl) thiazole derivatives | E. coli | Inhibition of MurB enzyme (predicted) | nih.govnih.gov |

| 5-methylthiazole based thiazolidinones | Resistant strains of E. coli and P. aeruginosa | Potent antibacterial activity, inhibition of biofilm formation | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Antifungal Properties and Modes of Action

Thiazole analogues have also demonstrated significant antifungal activity against a variety of pathogenic fungi, including Candida species and Aspergillus niger. nih.govtandfonline.com The antifungal efficacy of these compounds is often linked to their ability to disrupt the fungal cell membrane or inhibit key enzymes involved in fungal cell wall synthesis.

The mode of action for many antifungal thiazole derivatives involves the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.govscirp.org Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Molecular docking studies have supported the role of CYP51 inhibition as a probable mechanism for the antifungal activity of certain thiazole derivatives. nih.govnih.gov

Structure-activity relationship studies have highlighted key structural features for antifungal activity. For instance, in a series of 4-phenyl-1,3-thiazole derivatives, the presence of a C2-hydrazone linkage was found to be superior for anti-Candida potency. The lipophilicity of the thiazole derivatives has also been shown to correlate with their antifungal activity, with more lipophilic compounds often exhibiting stronger effects. scirp.org

Table 2: Antifungal Activity of Selected Thiazole Analogues

| Compound/Analogue | Target Organism(s) | Activity/Mechanism | Reference(s) |

| 4-Phenyl-1,3-thiazole derivatives with C2-hydrazone linkage | Candida albicans | Promising inhibitory activity, superior to analogues lacking the hydrazone linkage | |

| Thiazole derivatives containing a cyclopropane (B1198618) system | Clinical isolates of Candida albicans | Strong antifungal effect, potential action on cell wall/membrane | mdpi.comscirp.org |

| Heteroaryl(aryl) thiazole derivatives | Candida albicans | Inhibition of 14α-lanosterol demethylase (predicted) | nih.govnih.gov |

| Sulfathiazole (B1682510) | Various Candida strains | Antifungal activity comparable to ketoconazole (B1673606) and fluconazole (B54011) in some cases | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Antiviral Potentials, Including HIV-1 Reverse Transcriptase Inhibition

The therapeutic utility of thiazole analogues extends to the realm of antiviral agents, with demonstrated activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov Several thiazole-containing compounds have been investigated for their ability to inhibit key viral enzymes, a critical strategy in antiviral drug development.

A significant target for anti-HIV therapy is the reverse transcriptase (RT) enzyme, which is responsible for converting the viral RNA genome into DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the HIV-1 RT, inducing a conformational change that inactivates the enzyme.

Numerous studies have focused on the design and synthesis of thiazole derivatives as potent HIV-1 NNRTIs. For example, 2,4,5-trisubstituted thiazole derivatives have shown potent inhibitory activities against wild-type HIV-1 and NNRTI-resistant strains. Structure-activity relationship studies of thiadiazole derivatives, which are structurally related to thiazoles, revealed that substitutions on the phenyl ring significantly impact anti-HIV-1 activity and RT inhibition. technologynetworks.com Specifically, the presence of dichlorophenyl substituents was found to dramatically increase the potency. technologynetworks.com The inhibitory mechanism of these thiazole-based compounds often involves direct interaction with the reverse transcriptase enzyme, as confirmed by enzymatic assays and molecular docking studies. technologynetworks.com

Anticancer and Antiproliferative Activities of Thiazole Formate Ester Analogues

The thiazole scaffold is a prominent feature in a number of clinically used anticancer drugs, highlighting its importance in the development of new oncologic therapies. acs.org Analogues of thiazole formate esters have been investigated for their potential to inhibit the growth of various cancer cells through diverse mechanisms of action.

Inhibition of Specific Cancer Cell Lines

Thiazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the breast, liver, colon, and lung. researchgate.netnih.gov The cytotoxic effects of these compounds are often selective for cancer cells, with lower toxicity observed in normal cell lines. nih.gov

In a study of ester-based thiazole derivatives, compound 3e showed superior activity against the MCF-7 breast cancer cell line compared to the standard drug cisplatin. technologynetworks.com Another thiazole analogue, compound 4 , exhibited potent antiproliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with an IC50 value of 5.73 µM and 12.15 µM, respectively. nih.gov The antiproliferative effect of a 5-acetyl-4-methyl-2-(3-pyridyl) thiazole analogue was particularly pronounced in the liver cancer cell line HepG2.

The mechanism of action for the anticancer activity of thiazole analogues is often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. technologynetworks.comnih.gov For instance, compound 3e was found to induce G2/M phase arrest and caspase-mediated apoptosis in both MCF-7 and HCT-116 (colon cancer) cells. technologynetworks.com Similarly, compound 4 was shown to trigger apoptosis and induce cell cycle arrest at the G1 stage in MCF-7 cells. nih.gov

Furthermore, some thiazole derivatives have been found to inhibit key signaling pathways involved in cancer progression. Compound 4 was identified as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Other thiazole analogues have been shown to inhibit enzymes such as aromatase and cyclin-dependent kinases (CDKs), which are crucial for the growth of certain types of cancer. researchgate.netnih.gov

Table 3: Antiproliferative Activity of Selected Thiazole Analogues

| Compound/Analogue | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference(s) |

| Compound 3e (ester-based thiazole) | MCF-7 (Breast) | GI50 = 6.3±0.7 μM | G2/M phase arrest, apoptosis induction | technologynetworks.com |

| Compound 4 (1,3-thiazole derivative) | MCF-7, MDA-MB-231 (Breast) | IC50 = 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231) | VEGFR-2 inhibition, apoptosis, G1 cell cycle arrest | nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole analogue | HepG2 (Liver) | IC50 = 23.8 μg/ml | Inhibition of SOD and CYP2A6 enzymes (postulated) | |

| Thiazolo-thiones | NCl-H23, NCl-H510A, NCI-H522 (Lung), MDA-MB-453/231/468, MCF-7 (Breast) | Potent antiproliferative activity | CDK2/Cyclin E/A inhibition | researchgate.net |

| 5-nitrofuramide derivative of Ochraceolide A | MCF-7, MDA-MB-231 (Breast), SiHa (Cervical) | CC50 and IC50 values of 1.6-12.7 µM | Cytotoxic and antiproliferative activity |

This table is for illustrative purposes and does not represent an exhaustive list. IC50 and GI50 values represent the concentration required to inhibit 50% of cell growth.

Enzyme Inhibition for Anticancer Targets (e.g., CDK9, SIRT2, Thymidylate Synthase, EGFR/BRAF)

The thiazole moiety serves as a critical pharmacophore in the design of inhibitors for several enzymes implicated in cancer progression. nih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition:

CDK9 is a key regulator of transcription, and its inhibition can reinstate apoptosis in cancer cells, which often rely on high levels of anti-apoptotic proteins for survival. acs.org A series of 4-thiazol-2-anilinopyrimidine derivatives have been investigated for their CDK9 inhibitory potential. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the C2-position of the thiazole ring are crucial. acs.orgnih.gov While introducing an amino group at the C2 position of the thiazole increased inhibitory activity against both CDK2 and CDK9, substituting it with a methylamino or ethylamino group was detrimental to CDK2 activity but had a minimal effect on CDK9 potency. acs.orgnih.gov Further modifications, such as placing substituents on the C5-position of the pyrimidine (B1678525) or the C4-thiazol moiety, have been explored to enhance potency and selectivity for CDK9. acs.orgnih.gov For instance, compound 12u (a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine) was identified as a highly selective CDK9 inhibitor with an IC₅₀ value of 7 nM, showing over 80-fold selectivity against CDK2. acs.org Another study identified compound 24 , a 2,5-disubstituted thiazole derivative, as a potent CDK9 inhibitor with an IC₅₀ of 5.5 nM. nih.gov

Table 1: CDK9 Inhibition by Thiazole Analogues

| Compound | Target | IC₅₀ (nM) | Selectivity | Source |

|---|---|---|---|---|

| 12u | CDK9 | 7 | >80-fold vs CDK2 | acs.org |

| 12g | CDK9 | 5 (Kᵢ) | >7-fold vs other CDKs | nih.gov |

| 24 | CDK9 | 5.5 | Weak on other CDKs | nih.gov |

| Flavopiridol | Multiple CDKs | Potent CDK9 inhibitor | Inhibits multiple CDKs | acs.org |

Sirtuin 2 (SIRT2) Inhibition:

SIRT2 is another promising target for anticancer therapies. Researchers have identified novel thiazole-based SIRT2 inhibitors through molecular modeling and enzymatic assays. rsc.orgijper.org Starting from a reference hit compound T1 (a 2-amino thiazole), which exhibited a SIRT2 IC₅₀ of 17.3 µM, further modifications were explored. ijper.org Computational studies suggested that merging the 2-amino-thiazole core with features from other inhibitors like SirReal2 could yield potent analogues. ijper.org This led to the synthesis of a series of urea and ester derivatives. Among them, compound 5a emerged as the most interesting SIRT2 inhibitor with an IC₅₀ value of 9.0 µM. ijper.org Docking studies indicated that the main thiazole ring establishes hydrophobic contacts with key residues in the enzyme's binding pocket, such as Ile169, Leu134, and Leu138. rsc.org

Table 2: SIRT2 Inhibition by Thiazole Analogues

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| T1 | SIRT2 | 17.3 | ijper.org |

| 5a | SIRT2 | 9.0 | ijper.org |

| SirReal2 Analogue (11) | SIRT2 | 0.18-0.31 | rsc.org |

| SirReal2 Analogue (14) | SIRT2 | 0.18-0.31 | rsc.org |

| SirReal2 Analogue (15) | SIRT2 | 0.18-0.31 | rsc.org |

Epidermal Growth Factor Receptor (EGFR) and BRAF V600E Inhibition:

Dual inhibition of EGFR and BRAF is a promising strategy in cancer therapy to overcome resistance mechanisms. nih.gov Thiazole-containing compounds have been successfully developed as dual inhibitors. nih.gov One study reported that compound V , a thiazole-based derivative, potently inhibited both EGFR and BRAFV600E with IC₅₀ values of 74 nM and 107 nM, respectively. Another series of thiazole derivatives was synthesized, and compounds 3a , 3c , 3d , and 3f were identified as the most potent, with GI₅₀ values ranging from 37 nM to 54 nM against cancer cell lines. Docking studies showed that compound 3f had a strong affinity for both BRAFV600E and EGFR, with binding energy values of -8.7 and -8.5 kcal/mol, respectively.

Table 3: EGFR and BRAFV600E Inhibition by Thiazole Analogues

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| V | EGFR | 74 | |

| BRAFV600E | 107 | ||

| 3a | EGFR/BRAFV600E | Potent inhibitor | |

| Dasatinib | Multiple kinases | - | nih.gov |

| Dabrafenib | BRAF | - | nih.gov |

Thymidylate Synthase Inhibition:

While thiazole derivatives have been investigated as inhibitors of thymidine (B127349) phosphorylase, another enzyme involved in nucleotide metabolism, specific research detailing analogues of this compound as direct inhibitors of thymidylate synthase is not extensively covered in the reviewed literature. One study on benzothiazole-triazole based thiazole derivatives showed activity against thymidine phosphorylase, with IC₅₀ values for some analogues being more potent than the standard drug, 7-Deazaxanthine.

Induction of Apoptosis and Cellular Mechanisms

The anticancer activity of many thiazole analogues is directly linked to their ability to induce programmed cell death, or apoptosis. CDK9 inhibitors, for example, exert their effect by down-regulating the transcription of anti-apoptotic proteins like Mcl-1. acs.orgnih.gov The selective inhibition of CDK9 by compounds such as 12u leads to a reduction in the levels of these survival proteins, which in turn triggers apoptosis in cancer cells. acs.org Similarly, the 2,5-disubstituted thiazole derivative, compound 24 , was found to affect CDK9 signaling pathways, leading to the induction of apoptosis and cell cycle arrest in the G2/M phase in acute myeloid leukemia cells. nih.gov Another thiazole derivative, compound IV , was shown to induce apoptosis in a dose-dependent manner.

Anti-Inflammatory and Analgesic Properties of Related Thiazole Esters

Thiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. A series of thiazolotriazolyl-carboxylic and acetic acid esters were synthesized and screened for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in mice. Compounds that showed a significant reduction in paw edema were then evaluated for analgesic activity. Among the tested compounds, 7a , 2b , and 8b were the most active in the acetic acid-induced writhing test for analgesia. Other studies have also highlighted the anti-inflammatory and analgesic potential of various thiazole-containing structures. For instance, novel thiazoles incorporating a pyrazole (B372694) moiety have been synthesized and shown to exhibit mild to good analgesic activities in the tail immersion test, with compounds 8c and 8e being the most potent.

Table 4: Anti-inflammatory and Analgesic Activity of Thiazole Analogues

| Compound | Activity | Test Model | Result | Source |

|---|---|---|---|---|

| 7a | Analgesic | Acetic acid-induced writhing | Most active of series | |

| 2b | Analgesic | Acetic acid-induced writhing | Most active of series | |

| 8b | Analgesic | Acetic acid-induced writhing | Most active of series | |

| 8c | Analgesic | Tail immersion | Highest activity |

| 8e | Analgesic | Tail immersion | Highest activity | |

Central Nervous System (CNS) Activities: Anticholinesterase and Anticonvulsant Properties

Anticholinesterase Properties:

Thiazole derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. A study on new thiazolylhydrazone derivatives found that while most compounds were weak BuChE inhibitors, several showed potent AChE inhibitory activity. Compound 2i from this series was the most active, with an IC₅₀ value of 0.028 µM, comparable to the reference drug donepezil. Another study synthesized nineteen new thiazole-based derivatives, with compounds 10 and 16 showing potent AChE inhibition with IC₅₀ values of 103.24 nM and 108.94 nM, respectively. The structure of these inhibitors often features the thiazole core linked to other aromatic or heterocyclic moieties, which interact with the active site of the cholinesterase enzymes.

Table 5: Anticholinesterase Activity of Thiazole Analogues

| Compound | Target | IC₅₀ | Source |

|---|---|---|---|

| 2i | AChE | 0.028 µM | |

| 10 | AChE | 103.24 nM | |

| 16 | AChE | 108.94 nM | |

| 2e | AChE | 27.73% inhibition at 50 µM | |

| Hydroxynaphthalenyl thiazole II | AChE | 1.78 µM |

Anticonvulsant Properties:

The thiazole nucleus is a recognized pharmacophore for anticonvulsant activity. A series of novel thiazolidin-4-one substituted thiazoles were prepared and screened for their antiepileptic potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Among the thirteen derivatives tested, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6 ) was identified as the most active compound in the series. Other research has shown that 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibited high anticonvulsant activity in both MES and PTZ tests. Furthermore, studies on thiopyrano[2,3-d]thiazole derivatives identified three compounds (12 , 14 , and 16 ) with pronounced anticonvulsant effects, with compound 14 showing activity equivalent to the reference drug, sodium valproate.

Table 6: Anticonvulsant Activity of Thiazole Analogues

| Compound | Test Model | Result | Source |

|---|---|---|---|

| PTT6 | MES & scPTZ | Most active of series | |

| 3-(4-(4-bromophenyl)...thione | MES | ED₅₀ = 13.4 mg/kg | |

| PTZ | ED₅₀ = 81.6 mg/kg | ||

| Compound 14 (thiopyrano[2,3-d]thiazole) | scPTZ | Equivalent to sodium valproate |

| Compound 117 | MES | ED₅₀ = 23.7 mg/kg | |

Other Biological Activities: Antidiabetic, Antihypertensive, Antioxidant, Antiparasitic